molecular formula C14H22N4O3 B5028019 6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione

6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione

Cat. No.: B5028019
M. Wt: 294.35 g/mol
InChI Key: RFIQFQHGMKYCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.

Properties

IUPAC Name

6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-13(2)5-8(6-14(3,4)18-13)15-7-9-10(19)16-12(21)17-11(9)20/h7-8,18H,5-6H2,1-4H3,(H3,16,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIQFQHGMKYCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N=CC2=C(NC(=O)NC2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Industrial methods may also incorporate purification steps such as crystallization or distillation to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione involves its interaction with molecular targets and pathways. For instance, it can scavenge reactive oxygen species (ROS) and inhibit oxidative damage in biological systems . The compound may also modulate signaling pathways, such as the SIRT6-HIF-1α pathway, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-5-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]-1H-pyrimidine-2,4-dione stands out due to its unique structural features, which confer specific reactivity and stability. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

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